molecular formula C10H12N2O4 B2375339 N-(2-methoxyethyl)-3-nitrobenzamide CAS No. 167834-35-7

N-(2-methoxyethyl)-3-nitrobenzamide

Cat. No. B2375339
CAS RN: 167834-35-7
M. Wt: 224.216
InChI Key: IXJSKLULBLVZNM-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-3-nitrobenzamide” is a complex organic compound. It likely contains a nitro group (-NO2) attached to a benzamide moiety, with a methoxyethyl group (-OCH2CH3) also attached to the nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR, IR, and mass spectrometry. The presence of the nitro group would likely result in characteristic peaks in the IR spectrum .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the nitro group, which is electron-withdrawing, and the methoxyethyl group, which may be electron-donating .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Chemical Structure and Properties

N-(2-methoxyethyl)-3-nitrobenzamide has been studied for its chemical properties and structure. A study by Shtamburg et al. (2012) on a closely related compound, N-chloro-N-methoxy-4-nitrobenzamide, revealed the high pyramidality of its amide nitrogen atom. This structural insight is crucial for understanding the reactivity and potential applications of similar compounds (Shtamburg et al., 2012).

Catalytic Applications

Research has also explored the catalytic potential of compounds similar to N-(2-methoxyethyl)-3-nitrobenzamide. Zhou et al. (2018) synthesized cyclometalated complexes of N-methoxy-4-nitrobenzamide and demonstrated their effectiveness as catalysts in C–H bond functionalization reactions. This suggests possible catalytic applications for N-(2-methoxyethyl)-3-nitrobenzamide in similar chemical reactions (Zhou et al., 2018).

Synthesis and Derivatives

The synthesis of derivatives of compounds similar to N-(2-methoxyethyl)-3-nitrobenzamide has been a subject of research. Valenta et al. (1990) reported the synthesis of various N-substituted 2-methoxy-5-nitrobenzamides, highlighting the versatility and potential for creating a range of compounds with diverse properties (Valenta et al., 1990).

Corrosion Inhibition

Research by Mishra et al. (2018) on derivatives of N-phenyl-benzamides, including compounds with nitro and methoxy substituents, demonstrated their effectiveness as corrosion inhibitors. This suggests that N-(2-methoxyethyl)-3-nitrobenzamide could potentially be explored for similar applications (Mishra et al., 2018).

Safety And Hazards

As with any chemical compound, handling “N-(2-methoxyethyl)-3-nitrobenzamide” would require appropriate safety measures. This might include avoiding inhalation or skin contact, and using personal protective equipment .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on clinical trials .

properties

IUPAC Name

N-(2-methoxyethyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-16-6-5-11-10(13)8-3-2-4-9(7-8)12(14)15/h2-4,7H,5-6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJSKLULBLVZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-3-nitrobenzamide

Synthesis routes and methods

Procedure details

To a stirred solution of 2-methoxyethylamine (0.9 ml) in dichloromethane (20 ml) was added triethylamine (2.1 ml), and the mixture was cooled in an ice-cooling bath. A solution of 3-nitrobenzoyl chloride (1.8 g) in dichloromethane (10 ml) was dropwise added thereto and the resulting mixture was stirred for 1.5 hours at the same temperature. The mixture was washed with water and saturated sodium chloride solution, dried over anhydrous magnesium sulfate. After filtration, the solvent was removed in vacuo to afford N-(2-methoxyethyl)-3-nitrobenzamide (2.7 g) as a yellow oil.
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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